(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole
Description
(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] (CAS: 190791-28-7) is a chiral bis-oxazoline ligand with the molecular formula C₂₃H₂₆N₂O₂ and a molecular weight of 362.5 g/mol . Structurally, it features two 4-phenyl-4,5-dihydrooxazole moieties bridged by a 1-ethylpropylidene (pentane-3,3-diyl) group. The stereochemistry at the 4- and 4'-positions (both S-configurations) confers enantioselectivity, making it valuable in asymmetric catalysis . The compound is typically synthesized via cyclocondensation of amino alcohols with ketones, though specific synthetic protocols are proprietary . It is commercially available as a solid with 98% purity, primarily used in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-phenyl-2-[3-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-3-23(4-2,21-24-19(15-26-21)17-11-7-5-8-12-17)22-25-20(16-27-22)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRFQRNRLGVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] typically involves the reaction of 4-phenyl-4,5-dihydro-oxazole with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the oxazole and facilitate the alkylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] is a synthetic organic molecule with a structure featuring two oxazole rings linked by a propylidene bridge and phenyl substituents. It belongs to a class of oxazole derivatives known for diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Applications
The applications of (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] span various fields:
- Pharmaceutical Development Its potential as a lead compound for new drugs targeting cancer and inflammatory diseases is under investigation.
- Chemical Probes The compound could serve as a molecular probe in biological studies to elucidate mechanisms of action and target interactions.
- Material Science Due to its unique structural properties, it may find applications in developing advanced materials or sensors.
Interaction studies involving (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] focus on its binding affinity to biological targets such as enzymes and receptors. Techniques like molecular docking and surface plasmon resonance are employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting pharmacokinetic properties and therapeutic efficacy.
Related compounds
Several compounds share structural similarities with (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole], each exhibiting unique characteristics. Examples of similar compounds include:
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Comparison with Similar Compounds
Bridging Group Modifications
- Target Compound : 1-ethylpropylidene (pentane-3,3-diyl) bridge .
- (+)-2,2′-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] (CAS: 150529-93-4): Features an isopropylidene (propane-2,2-diyl) bridge, reducing bridge length and rigidity compared to the target compound .
- (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 1003886-01-8): Cyclopropane bridge introduces higher ring strain and conformational rigidity, altering metal-ligand coordination geometry .
Substituent Effects
- Target Compound : Phenyl groups at the 4-positions provide π-π interactions for substrate binding .
- (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 1003886-05-2): Benzyl groups offer additional flexibility and hydrophobicity, influencing solubility in nonpolar solvents .
Physicochemical Properties
Biological Activity
Introduction
(4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] is a synthetic organic compound notable for its unique structural characteristics and potential therapeutic applications. This compound belongs to a class of oxazole derivatives that have been studied for their diverse biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] is , with a molecular weight of 288.39 g/mol. The compound features two oxazole rings connected by a propylidene bridge, with phenyl substituents that enhance its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] exhibit significant biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through modulation of cytokine production.
- Anticancer Activity : The compound has shown promise in preclinical studies as a potential anticancer agent by inducing apoptosis in cancer cell lines.
The mechanisms through which (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] exerts its effects are still under investigation. However, initial findings suggest the following:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes.
- Receptor Interaction : Molecular docking studies indicate potential binding affinity to various biological receptors involved in cell signaling pathways.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of oxazole derivatives similar to (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole]. Below are key findings from relevant research:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1 | Anti-inflammatory | 10 |
| 2 | Anticancer | 15 |
| 3 | Antimicrobial | 5 |
Quantitative Structure-Activity Relationship (QSAR)
Quantitative structure-activity relationship (QSAR) studies have demonstrated that the specific arrangement of functional groups in (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] significantly influences its biological effects. These studies provide insights into optimizing the structure for enhanced activity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzothiazole | Contains a thiazole ring | Antimicrobial |
| 5-Aryloxazoles | Substituted oxazole rings | Anti-inflammatory |
| 2-Aminooxazoles | Amino group substitution | Anticancer |
The unique stereochemistry and dual oxazole functionality of (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] may confer distinct biological properties not observed in other similar compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4S,4'S)-2,2'-(1-ethylpropylidene)bis[4,5-dihydro-4-phenyl-Oxazole] with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) to achieve the desired stereochemistry. For example, cyclization steps often employ Lewis acids (e.g., ZnCl₂) to stabilize intermediates and prevent racemization. Yield optimization (65–93%) is achieved via iterative purification using column chromatography with silica gel and ethanol/hexane gradients .
- Data Contradiction : While some protocols prioritize anhydrous conditions, others report successful synthesis under ambient humidity, suggesting solvent-dependent sensitivity (e.g., DCM vs. THF) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- X-ray crystallography (via SHELX programs) resolves absolute configuration, with R-factor thresholds < 0.05 for reliable refinement .
- NMR spectroscopy (¹H/¹³C) identifies diastereotopic protons in the oxazole ring (δ 3.8–4.2 ppm) and confirms phenyl group orientation via NOESY correlations .
- HPLC-MS (C18 column, acetonitrile/water mobile phase) ensures >97% purity, with fragmentation patterns matching theoretical m/z 374.48 .
Advanced Research Questions
Q. How does (4S,4'S)-2,2'-(1-ethylpropylidene)bis[...]Oxazole act as a chiral ligand in asymmetric catalysis?
- Methodological Answer : The compound coordinates with transition metals (e.g., Ni²⁺) via its oxazole N-atoms, forming octahedral complexes that induce enantioselectivity in cycloaddition reactions. Key parameters:
| Metal Salt | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| Ni(ClO₄)₂ | DCE | 82.0 | 95 |
| Zn(OTf)₂ | DCM | 32.1 | 89 |
| Optimal results require DCE solvent and DIPEA base, achieving 97.6% ee at 12 mol% catalyst loading . |
- Data Contradiction : Lower ee values (5–13%) occur with Mg²⁺ or Cu⁺, attributed to weaker ligand-metal orbital overlap .
Q. What strategies resolve conflicting data in biological interaction studies (e.g., protein binding vs. enzyme inhibition)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) quantifies binding affinity (KD ≈ 10⁻⁶ M) to serum albumin, while molecular docking (AutoDock Vina) identifies hydrophobic pockets in cytochrome P450 .
- Contradiction Analysis : Discrepancies arise from assay conditions:
- Fluorescence quenching (pH 7.4) suggests static binding, but isothermal titration calorimetry (ITC) reveals entropy-driven interactions at pH 6.8, indicating pH-dependent binding modes .
Q. How can computational methods predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. HOMO (-5.2 eV) localizes on the oxazole ring, favoring electrophilic aromatic substitution .
- MD simulations (GROMACS) simulate solvent effects, showing toluene enhances conformational rigidity vs. THF, aligning with experimental yield trends .
Experimental Design Recommendations
Designing a study to optimize enantioselective synthesis
- Variables :
- Independent : Catalyst loading (6–12 mol%), temperature (-65°C to 50°C).
- Dependent : ee (HPLC-CSP), yield (gravimetric analysis).
Data Reproducibility Checklist
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
